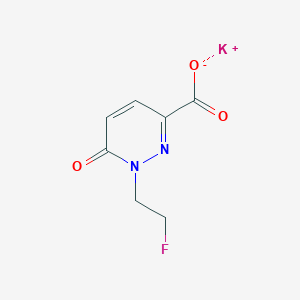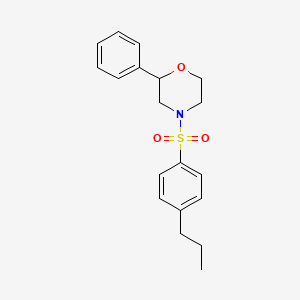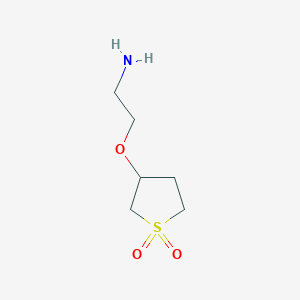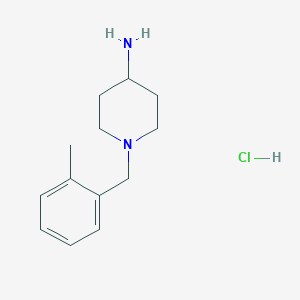
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a 5-chlorothiophen-2-yl group, a methoxyethyl group, a cyclopropyl group, and an isoxazole-3-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more comprehensive analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and their respective chemical properties. For example, the isoxazole ring is a heterocycle that can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like boiling point, melting point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with complex structures including elements like chlorothiophene, isoxazole, and carboxamide functionalities are often synthesized and characterized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of new derivatives such as pyrazole and pyrimidine derivatives have been extensively studied for their cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). These processes involve detailed analytical techniques to determine the structures and properties of the newly synthesized compounds.
Antimicrobial and Antitumor Activities
Research chemicals with specific structural motifs have been explored for their biological activities, including antimicrobial and antitumor effects. For example, various compounds have been synthesized and screened for their in vitro cytotoxic activity against different cancer cell lines, showing potential as broad-spectrum antitumor agents (Stevens et al., 1984). Similarly, compounds with modifications in the pyrazole and isoxazole rings have been studied for their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Drug Discovery and Development
The research and development of new drugs often involve compounds with specific functional groups that can interact with biological targets. For instance, compounds have been designed to correct defective cellular processing of proteins related to cystic fibrosis, highlighting the therapeutic potential of such molecules in treating genetic disorders (Yu et al., 2008).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-19-11(12-4-5-13(15)21-12)7-16-14(18)9-6-10(20-17-9)8-2-3-8/h4-6,8,11H,2-3,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLQQYLYWOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)


![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)


